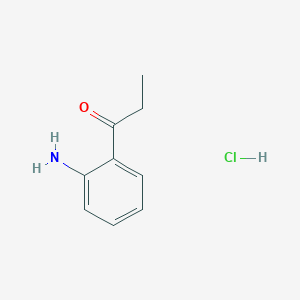![molecular formula C24H30N2O8 B13818208 (5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitopodozide is a lignan compound, specifically an ethylhydrazide derivative of podophyllic acid. It has the molecular formula C24H30N2O8 and a molecular weight of 474.5036 .
Vorbereitungsmethoden
The synthesis of mitopodozide involves the reaction of podophyllic acid with ethylhydrazide. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the ethylhydrazide derivative.
Analyse Chemischer Reaktionen
Mitopodozide undergoes various chemical reactions, including:
Oxidation: Mitopodozide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in mitopodozide.
Substitution: Mitopodozide can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mitopodozide has several scientific research applications, including:
Chemistry: Used as a model compound to study lignan derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly mitosis.
Wirkmechanismus
Mitopodozide exerts its effects by interfering with the mitotic process in cells. It acts as a mitotic poison, disrupting the normal function of microtubules during cell division. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets of mitopodozide include tubulin, a protein that is essential for the formation of microtubules .
Vergleich Mit ähnlichen Verbindungen
Mitopodozide is similar to other lignan derivatives, such as etoposide and teniposide. These compounds also act as mitotic poisons and are used in cancer treatment. mitopodozide is unique due to its specific ethylhydrazide derivative structure, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Etoposide
- Teniposide
- Podophyllotoxin
Mitopodozide’s unique structure and mechanism of action make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H30N2O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide |
InChI |
InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
CPTIBDHUFVHUJK-WWGKXEARSA-N |
Isomerische SMILES |
CCNNC(=O)[C@@H]1[C@H]([C@@H](C2=CC3=C(C=C2[C@@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO |
Kanonische SMILES |
CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

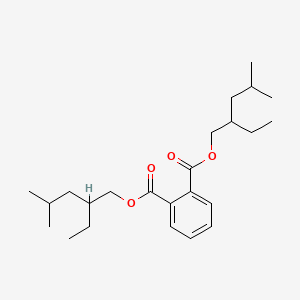
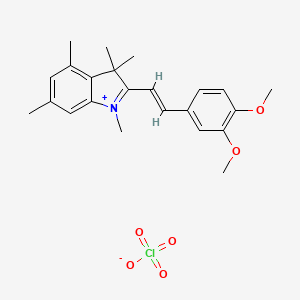

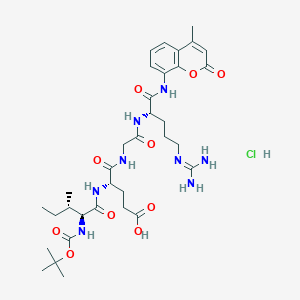

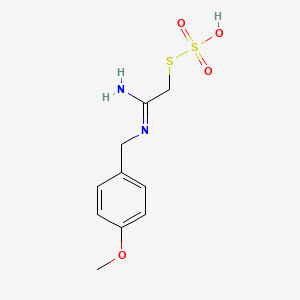
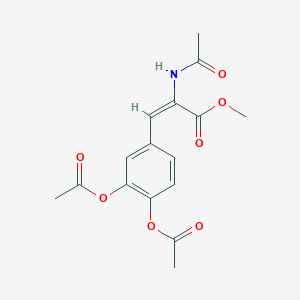


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
